molecular formula C7H6N4O B026573 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine CAS No. 107866-54-6

1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine

Cat. No. B026573
M. Wt: 162.15 g/mol
InChI Key: SDYATKOQVBKTLQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,3-Triazolo[4,5-b]pyridines can be efficiently achieved through acylation of heteroaromatic amines, involving cyanoacetylation reactions followed by cyclization of the formed cyanoacetamides (Ibrahim et al., 2011). Another method involves palladium-catalyzed monoarylation of hydrazides leading to the formation of triazolopyridines through a chemoselective reaction (Reichelt et al., 2010).

Scientific Research Applications

  • Synthesis of Derivatives : It is a key compound in synthesizing 4-nitro-1H-[1,2,3]triazolo[4,5-c]pyridine 2-oxide derivatives, which are important in chemical research (Smolyar & Vasilechko, 2010).

  • Biological Importance : Synthesized 1,2,4-triazolo[1,5-a]pyridines are biologically significant and can be used in various research applications, including pharmaceutical and medicinal chemistry (Zheng et al., 2014).

  • Pharmaceutical Applications : Derivatives of 1,2,4-triazolo[1,5-a]pyridine show various biological activities, making them useful in pharmaceutical and medicinal research (Shokoohian et al., 2019).

  • Reactions with Electrophiles : 1,2,3-triazolo[1,5-a]pyridine reacts with electrophiles like chlorine, bromine, or mercuric acetate to form various compounds, which are of interest in chemical synthesis (Jones et al., 1981).

  • Surface-enhanced Raman Spectroscopy : This compound interacts with silver sol via the lone pairs of nitrogen atoms, which is important for understanding molecular interactions and surface chemistry (Pergolese & Bigotto, 2001).

  • Ring Opening Reactions : The triazole ring in these compounds can be opened with loss of nitrogen, producing various derivatives of pyridine, which has applications in organic chemistry (Jones et al., 1985).

  • 1,3-Dipolar Cycloadditions : These compounds act as 1,3-dipoles, giving 1,3-dipolar cycloadditions in reactions with ethylenes, useful in the synthesis of complex organic molecules (Adam et al., 2016).

  • Antibacterial Activity : Certain derivatives, particularly those fused with thieno[2,3-b]pyridine, show promising antibacterial activity, especially against Gram-positive bacterial strains (Sanad et al., 2021).

Safety And Hazards

1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The [1,2,3]triazolo[4,5-b]pyridine system is a valuable molecular scaffold that has been widely used in the past few years in the search for biologically active compounds. Their design is usually based on the structural modification of the triazole or pyridine rings .

properties

IUPAC Name

1-(triazolo[4,5-b]pyridin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c1-5(12)11-6-3-2-4-8-7(6)9-10-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYATKOQVBKTLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(N=CC=C2)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351540
Record name 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine

CAS RN

107866-54-6
Record name 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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